
O-Desmethyl Sulfadoxine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Desmethyl Sulfadoxine is a chemical compound with the molecular formula C11H12N4O4S. It is an impurity of Sulfadoxine, a long-acting sulfonamide used primarily in combination with other drugs to treat malaria. The compound is also known by its chemical name, 4-Amino-N-(6-hydroxy-5-methoxypyrimidin-4-yl)benzenesulfonamide oxalate .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-Desmethyl Sulfadoxine typically involves the demethylation of Sulfadoxine. This process can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide (BBr3) or aluminum chloride (AlCl3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale demethylation processes. These processes are optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets regulatory standards .
Chemical Reactions Analysis
Types of Reactions: O-Desmethyl Sulfadoxine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form amines and other reduced derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Nitro and halogenated derivatives.
Scientific Research Applications
O-Desmethyl Sulfadoxine has several applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for method development and validation.
Biology: The compound is studied for its biological activity and potential as a pharmacological agent.
Medicine: Research focuses on its role as an impurity in Sulfadoxine formulations and its impact on drug efficacy and safety.
Industry: It is used in the quality control of Sulfadoxine production and in the development of new sulfonamide derivatives
Mechanism of Action
O-Desmethyl Sulfadoxine, like Sulfadoxine, inhibits the enzyme dihydropteroate synthetase. This enzyme is crucial for the conversion of para-aminobenzoic acid (PABA) to folic acid, which is essential for DNA synthesis and cell growth in Plasmodium falciparum, the parasite responsible for malaria. By inhibiting this enzyme, this compound disrupts folic acid synthesis, thereby hindering the parasite’s ability to reproduce .
Comparison with Similar Compounds
Sulfadoxine: The parent compound, used in combination with pyrimethamine to treat malaria.
Sulfamethoxazole: Another sulfonamide antibiotic used to treat bacterial infections.
Sulfadiazine: A sulfonamide antibiotic used to treat toxoplasmosis and other infections
Uniqueness: O-Desmethyl Sulfadoxine is unique due to its specific structural modification, which involves the removal of a methyl group from Sulfadoxine. This modification can influence its pharmacokinetic properties and biological activity, making it a valuable compound for research and quality control in pharmaceutical applications .
Properties
CAS No. |
1346604-08-7 |
|---|---|
Molecular Formula |
C₁₁H₁₂N₄O₄S |
Molecular Weight |
296.3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


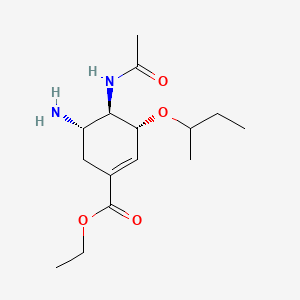

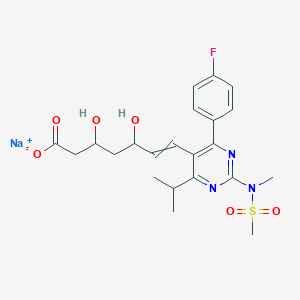
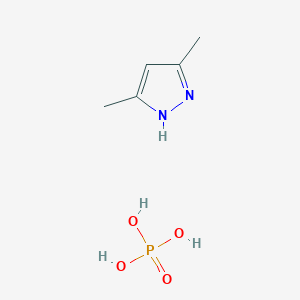
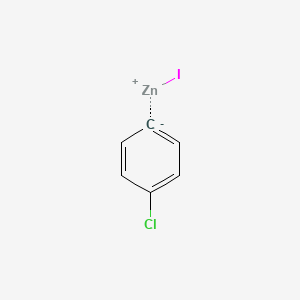
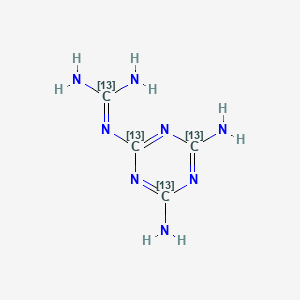

![2'-[(1E)-2-[4-[[(2-carboxyethyl)amino]carbonyl]phenyl]diazenyl] Balsalazide](/img/structure/B1146485.png)

